molecular formula C24H36N2 B13772634 1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine

1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine

Cat. No.: B13772634
M. Wt: 352.6 g/mol
InChI Key: LEQCVORMWYPRJT-UHFFFAOYSA-N
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Description

1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is a complex organic compound that features a pyridine ring substituted with a tert-butylphenyl group and a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is unique due to its specific structural features, such as the combination of a pyridine ring with a tert-butylphenyl group and a pentan-1-amine chain. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H36N2

Molecular Weight

352.6 g/mol

IUPAC Name

1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C24H36N2/c1-8-18(9-2)17-23(26(6)7)22-12-10-11-21(25-22)19-13-15-20(16-14-19)24(3,4)5/h10-16,18,23H,8-9,17H2,1-7H3

InChI Key

LEQCVORMWYPRJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)N(C)C

Origin of Product

United States

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